molecular formula C20H25NO4 B2842851 Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate CAS No. 1232806-08-4

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2842851
CAS No.: 1232806-08-4
M. Wt: 343.423
InChI Key: PBHFCSTXCRVTBH-UHFFFAOYSA-N
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Description

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a structurally complex benzoate ester characterized by a butyl ester group and a 4-[(3-ethoxy-2-hydroxybenzyl)amino] substituent on the aromatic ring. This compound integrates an amino-linked 3-ethoxy-2-hydroxybenzyl moiety, distinguishing it from simpler alkyl benzoates like methyl or butyl benzoate.

Properties

IUPAC Name

butyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-3-5-13-25-20(23)15-9-11-17(12-10-15)21-14-16-7-6-8-18(19(16)22)24-4-2/h6-12,21-22H,3-5,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFCSTXCRVTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and 3-ethoxy-2-hydroxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: Finally, the amine is esterified with butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinone derivatives.

    Reduction: The compound can be reduced at the nitro group if present, leading to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl esters.

Scientific Research Applications

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.

Mechanism of Action

The mechanism by which Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The hydroxybenzyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Benzoate Esters

The structural complexity of Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate contrasts sharply with conventional alkyl benzoates. Key differences include:

Table 1: Structural Comparison of Benzoate Derivatives

Compound Ester Group Substituents on Benzoate Ring Key Functional Groups
This compound Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino] Amino, ethoxy, hydroxy, ester
Butyl benzoate Butyl None Ester
Methyl benzoate Methyl None Ester
(E)-4-((4-hydroxybenzylidene)amino) phenyl 4-(alkoxy)benzoate Variable 4-(alkoxy), (4-hydroxybenzylidene)amino Azomethine, alkoxy, ester

Photodegradation Pathways and Environmental Stability

Photodegradation studies of related benzoates reveal distinct pathways:

Table 2: Degradation Byproducts of Benzoate Esters

Compound Degradation System Major Byproducts Reference
Butyl benzoate UV/TiO₂ Mono-butyl phthalate, benzoic acid, p-benzoquinone
Dibutyl phthalate (DBP) UV/TiO₂ Mono-butyl phthalate, butyl benzoate

This compound is expected to undergo hydrolysis of its ester group, yielding benzoic acid derivatives. The ethoxy and hydroxy substituents may further oxidize into quinones or fragment into smaller aromatic compounds, though experimental confirmation is needed .

Table 3: Toxicity Profiles of Benzoate Esters

Compound Toxicity Profile Reference
Butyl benzoate Low acute toxicity; used in cosmetics
Methyl benzoate Moderate toxicity (LD₅₀ ~2–3 g/kg, rat)

The target compound’s Schiff base moiety may introduce cytotoxicity risks, as seen in some azomethine derivatives, though specific data is lacking .

Biological Activity

Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 298.32 g/mol
  • Melting Point : 225°C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to:

  • Inhibit pro-inflammatory cytokine secretion, contributing to its anti-inflammatory effects.
  • Block Toll-like receptor signaling pathways, which are crucial in the immune response.
  • Exhibit enzyme inhibition properties, particularly against tyrosinase, which is relevant in melanin synthesis and skin pigmentation disorders .

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for various bacterial strains were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria.
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results indicate a promising potential for this compound as an antimicrobial agent.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
Cell LineIC50 (µM)
HeLa15.5
MCF720.3
A54918.7

The IC50 values suggest that this compound has significant antitumor activity, warranting further investigation into its mechanisms and potential clinical applications.

Case Studies

  • Study on Inflammation : A study conducted on animal models showed that administration of this compound led to a marked reduction in inflammation markers such as TNF-alpha and IL-6 after inducing acute inflammation via carrageenan injection .
  • Tyrosinase Inhibition : Another study focused on the inhibition of tyrosinase activity by the compound, revealing that it acts as a mixed-type inhibitor. Kinetic studies indicated that it binds to both the active site and an allosteric site on the enzyme, which could have implications for treating hyperpigmentation disorders .

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